Galunisertib monohydrate
Overview
Description
Galunisertib monohydrate (LY2157299) is an oral small molecule inhibitor of the Transforming Growth Factor-Beta (TGFβ) receptor type I . It is currently under development for the treatment of castration-resistant prostate cancer and rectal adenocarcinoma . It specifically downregulates the phosphorylation of SMAD2, abrogating activation of the canonical pathway .
Molecular Structure Analysis
The molecular structure of this compound is complex and detailed information can be found in the referenced scientific literature .Chemical Reactions Analysis
This compound demonstrates potent and selective inhibition of TGFβRI with corresponding inhibition of downstream signaling via inhibition of SMAD phosphorylation (pSMAD) .Scientific Research Applications
Role in Cancer Treatment
Galunisertib monohydrate, a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, plays a significant role in the treatment of various cancers. Its mechanism involves downregulating the phosphorylation of SMAD2, thereby inhibiting the canonical TGF-β pathway. This action results in antitumor activity in various cancer models, including breast, colon, lung, and hepatocellular carcinoma (Herbertz et al., 2015).
Pharmacological Development
The pharmacological development of galunisertib has been intricate, involving a detailed understanding of its solid-form properties. An extensive investigation led to the identification of ten different polymorphs of galunisertib, underscoring the importance of combining state-of-the-art characterization methods with computational modeling for efficient drug development (Bhardwaj et al., 2019).
Combination Therapy Applications
Galunisertib has been investigated in combination with other standard antitumor regimens. This includes studies on its effectiveness when combined with drugs like nivolumab for treating cancers such as glioblastoma, pancreatic cancer, and hepatocellular carcinoma. These studies are crucial in exploring new therapeutic avenues and enhancing the effectiveness of existing cancer treatments (Herbertz et al., 2015).
Biomarker Evaluation
Evaluating biomarkers in patients treated with galunisertib is essential for assessing the drug's pharmacokinetics, pharmacodynamics, and overall impact on cancer progression. Studies have been conducted to understand how galunisertib affects biomarkers related to the TGF-β signaling pathway, providing insights into the drug's mechanism of action and potential therapeutic benefits (Capper et al., 2017).
Preclinical Assessments
Preclinical assessments of galunisertib have demonstrated its potential as a TGF-β pathway inhibitor, showcasing its ability to inhibit tumor growth and migration in various cancer models. These studies play a crucial role in determining the drug's efficacy and safety before advancing to clinical trials (Yingling et al., 2017).
Mechanism of Action
Galunisertib monohydrate works by inhibiting the TGFβ receptor type I (TGFβRI), which leads to the downregulation of the phosphorylation of SMAD2, thereby abrogating the activation of the canonical pathway . This results in the reversal of TGFβ and regulatory T cell-mediated suppression of human T cell proliferation .
Safety and Hazards
Future Directions
Galunisertib monohydrate has shown effectiveness in preclinical models of Myelodysplastic Syndromes (MDS) and acceptable toxicity in phase I studies of solid malignancies . Its combination with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models . This suggests a potential future direction for the use of this compound in combination with other therapies to enhance its anti-tumor effects.
properties
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOSBNQFZUJWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239014 | |
Record name | Galunisertib (hydrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924898-09-9 | |
Record name | Galunisertib (hydrate) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924898099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galunisertib (hydrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALUNISERTIB MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338K210Q5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.